molecular formula C19H22N2OS B13796410 (2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentanone

(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentanone

Cat. No.: B13796410
M. Wt: 326.5 g/mol
InChI Key: HXTIPBPALYEUDT-LENTZWJCSA-N
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Description

(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentanone is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentanone typically involves multiple steps. One common method includes the reaction of 3-ethyl-1,3-benzothiazol-2(3H)-one with a suitable aldehyde under basic conditions to form the intermediate. This intermediate is then reacted with dimethylamine and a cyclopentanone derivative under controlled conditions to yield the final product. The reaction conditions often involve temperatures ranging from 50°C to 100°C and may require the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of high-purity starting materials and catalysts to enhance the reaction rate and selectivity. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C to room temperature.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.

Major Products Formed

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Corresponding alcohols or amines.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating key biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(Dimethylamino)ethoxy)ethanol: An organic compound with similar functional groups but different structural features.

    Glutaminase Inhibitor, Compound 968: A compound with a similar mechanism of action but different applications.

    Oxcarbazepine Related Compound D: Another compound with structural similarities but distinct pharmacological properties.

Uniqueness

(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentanone stands out due to its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C19H22N2OS

Molecular Weight

326.5 g/mol

IUPAC Name

(2E,5Z)-2-(dimethylaminomethylidene)-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclopentan-1-one

InChI

InChI=1S/C19H22N2OS/c1-4-21-16-7-5-6-8-17(16)23-18(21)12-11-14-9-10-15(19(14)22)13-20(2)3/h5-8,11-13H,4,9-10H2,1-3H3/b14-11-,15-13+,18-12+

InChI Key

HXTIPBPALYEUDT-LENTZWJCSA-N

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C/C=C\3/CC/C(=C\N(C)C)/C3=O

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=C3CCC(=CN(C)C)C3=O

Origin of Product

United States

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